molecular formula C22H16N2O2 B3243337 6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl CAS No. 156122-75-7

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl

Cat. No. B3243337
CAS RN: 156122-75-7
M. Wt: 340.4 g/mol
InChI Key: CYWOHQHCILHGGW-UHFFFAOYSA-N
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Description

“6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” is a potentially pentadentate (ONNNO donor) ligand . It has been used in the synthesis of complex compounds, such as those involving copper (II) ions .


Synthesis Analysis

The ligand “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” can be synthesized by reacting with Cu II to form a complex . An alternative method involves the use of whole-cell biocatalysis for the preparation of a versatile chemical intermediate .


Molecular Structure Analysis

The X-Ray structural analysis of the complex formed by the reaction of “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” with Cu II revealed that the complex exists as centrosymmetric dimers . The monomeric unit is four-co-ordinate Cu (HL) +, in which the copper (II) ion is coordinated by one phenolate oxygen and three pyridyl nitrogen atoms of HL .


Chemical Reactions Analysis

The ligand “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” reacts with Cu II to form a complex . In the presence of pyridine, the dimeric units break up via axial ligation of pyridine, resulting in an EPR spectrum characteristic of mononuclear copper (II) species .


Physical And Chemical Properties Analysis

The complex formed by the reaction of “6,6’-Bis(2-hydroxyphenyl)-2,2’-bipyridyl” with Cu II exists as centrosymmetric dimers . The geometry is best approximated as square planar within the constraints imposed by the ligand .

Scientific Research Applications

Synthesis and Characterization

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl has been synthesized and characterized in various studies. For instance, Selamat et al. (2015) synthesized this ligand through Suzuki coupling reaction and confirmed its formation using various spectroscopic methods. This study focused on understanding its interaction with calf thymus-DNA (ct-DNA), indicating its potential application in understanding molecular interactions and drug design (Selamat et al., 2015).

Ligand Families and Metal-Binding Domains

Constable et al. (2009) described the derivatization of this compound to create new ligands with terminal alkene functionalities. These new ligands were used to synthesize palladium(II) complexes, demonstrating the compound's versatility in creating different metal-binding domains. This versatility is crucial for developing new materials and catalysts (Constable et al., 2009).

properties

IUPAC Name

2-[6-[6-(2-hydroxyphenyl)pyridin-2-yl]pyridin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-13-3-1-7-15(21)17-9-5-11-19(23-17)20-12-6-10-18(24-20)16-8-2-4-14-22(16)26/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWOHQHCILHGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C4=CC=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433298
Record name 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Bis(2-hydroxyphenyl)-2,2'-bipyridyl

CAS RN

156122-75-7
Record name 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of a 6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl ligand (0.3 g) and pyridine hydrochloride (10 g) was heated for 4 hours at 160° C. under a nitrogen atmosphere. After cooling the reaction solution to a room temperature, chloroform (20 ml) and water (20 ml) were added to the reaction solution for separation. Thereafter, the organic layer was concentrated. Purification by silica gel chromatography (chloroform as a developing solvent) was carried out, to obtain 0.2 g of 6,6′-bis(2-hydroxyphenyl)-2,2′-bipyridyl.
Name
6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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